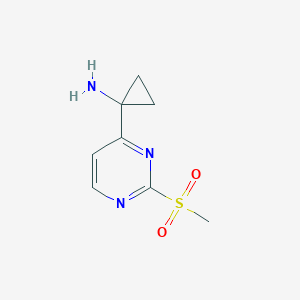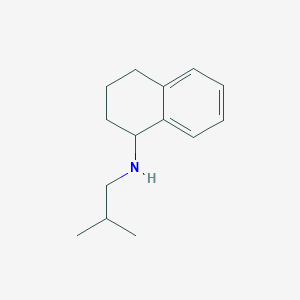
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with an amine group and a 2-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Substitution Reaction: The tetrahydronaphthalene is then subjected to a substitution reaction with 2-methylpropylamine under suitable conditions, such as the presence of a catalyst or a base, to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation reactors for the initial formation of tetrahydronaphthalene, followed by continuous flow reactors for the substitution reaction. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted tetrahydronaphthalene derivatives.
科学研究应用
Chemistry: N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It may exhibit biological activity and can be used in the development of drugs targeting specific receptors or enzymes.
Industry: In the materials science field, this compound can be used in the production of specialty chemicals and advanced materials. It may also find applications in the development of new polymers and coatings.
作用机制
The mechanism of action of N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing various biological processes.
相似化合物的比较
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine: can be compared with other amine-substituted tetrahydronaphthalene derivatives, such as N-(2-ethylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine and N-(2-methylbutyl)-1,2,3,4-tetrahydronaphthalen-1-amine.
Uniqueness: The presence of the 2-methylpropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and may result in different biological or chemical activities.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)10-15-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11,14-15H,5,7,9-10H2,1-2H3 |
InChI 键 |
NCYVSDIOKPOFQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


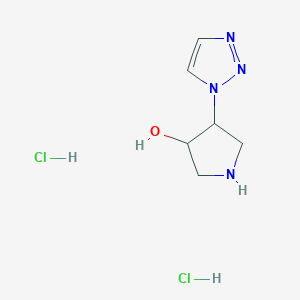

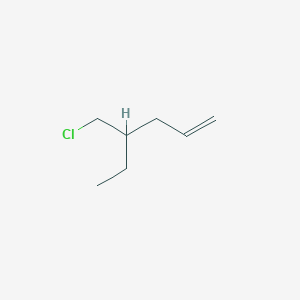
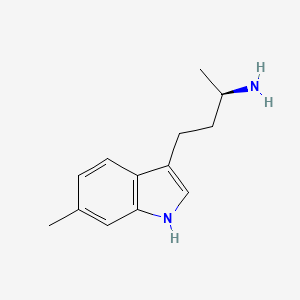
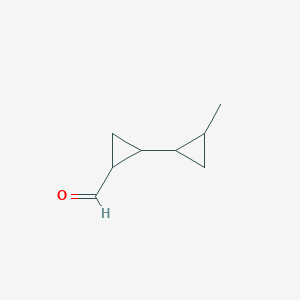
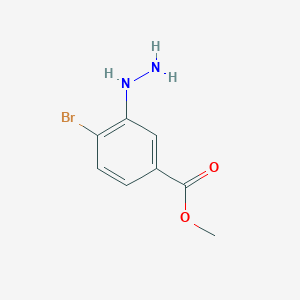




![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)
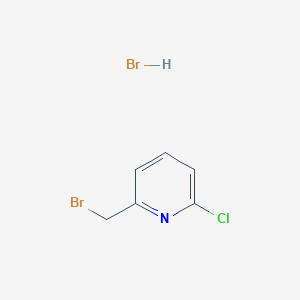
![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
